molecular formula C13H15F2N3 B11752765 [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11752765
M. Wt: 251.27 g/mol
InChI Key: LRQSQPYNCNIYKD-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group linked through a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Formation of the Difluorophenyl Group: The difluorophenyl group can be synthesized through the halogenation of a phenyl ring using fluorinating agents.

    Coupling Reaction: The final step involves coupling the difluorophenyl group with the pyrazolyl group through a methylamine bridge. This can be achieved using a reductive amination reaction, where the aldehyde form of the difluorophenyl group reacts with the amine form of the pyrazolyl group in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of the pyrazole and difluorophenyl intermediates are synthesized.

    Purification: The intermediates are purified using techniques such as recrystallization or chromatography.

    Coupling and Final Purification: The intermediates are coupled under controlled conditions, and the final product is purified to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can be compared with similar compounds such as:

    [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: This compound has a methyl group instead of an ethyl group, which may affect its binding affinity and reactivity.

    [(2,5-difluorophenyl)methyl][(1-ethyl-1H-imidazol-3-yl)methyl]amine: This compound has an imidazole ring instead of a pyrazole ring, which may influence its chemical properties and biological activity.

    [(2,5-difluorophenyl)methyl][(1-ethyl-1H-triazol-3-yl)methyl]amine: This compound has a triazole ring, which may alter its stability and reactivity compared to the pyrazole derivative.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H15F2N3/c1-2-18-6-5-12(17-18)9-16-8-10-7-11(14)3-4-13(10)15/h3-7,16H,2,8-9H2,1H3

InChI Key

LRQSQPYNCNIYKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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